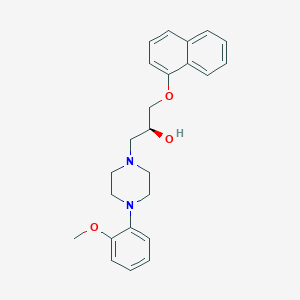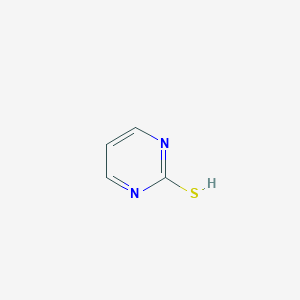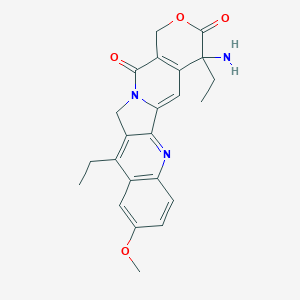
Et-Me-Deoxyamino-C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Et-Me-Deoxyamino-C is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of deoxyamino-C and is synthesized using a specific method.
Aplicaciones Científicas De Investigación
Et-Me-Deoxyamino-C has potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where it can be used in drug discovery and development. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
Et-Me-Deoxyamino-C works by inhibiting the activity of specific enzymes in the body, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory molecules in the body, and their inhibition can lead to a reduction in inflammation and cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Et-Me-Deoxyamino-C has various biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory molecules, including prostaglandins and leukotrienes, which are involved in the inflammatory response. It also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Et-Me-Deoxyamino-C has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a specific method, and its activity can be measured using various assays. However, one of the limitations of using Et-Me-Deoxyamino-C in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the use of Et-Me-Deoxyamino-C in scientific research. One of the significant directions is in the development of new drugs for the treatment of inflammatory diseases and cancer. It can also be used to study the mechanisms of inflammation and cancer cell growth, leading to a better understanding of these processes. Additionally, its potential toxicity can be further studied to determine its safety for human use.
Conclusion:
Et-Me-Deoxyamino-C is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using a specific method and has been shown to have anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of specific enzymes in the body, leading to a reduction in inflammation and cancer cell growth. Although it has several advantages for lab experiments, its potential toxicity is a limitation that needs to be further studied. There are several future directions for the use of Et-Me-Deoxyamino-C in scientific research, including drug development and the study of inflammation and cancer cell growth mechanisms.
Métodos De Síntesis
Et-Me-Deoxyamino-C is synthesized using a specific method that involves the reaction of deoxyamino-C with ethyl iodide and methyl iodide. The reaction occurs under specific conditions, including the use of a solvent and a catalyst. The resulting product is then purified using various techniques, including chromatography, to obtain pure Et-Me-Deoxyamino-C.
Propiedades
Número CAS |
126266-02-2 |
|---|---|
Nombre del producto |
Et-Me-Deoxyamino-C |
Fórmula molecular |
C23H23N3O4 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
19-amino-10,19-diethyl-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C23H23N3O4/c1-4-13-14-8-12(29-3)6-7-18(14)25-20-15(13)10-26-19(20)9-17-16(21(26)27)11-30-22(28)23(17,24)5-2/h6-9H,4-5,10-11,24H2,1-3H3 |
Clave InChI |
JBDYWSMOAPOTAT-UHFFFAOYSA-N |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)OC |
SMILES canónico |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)OC |
Sinónimos |
7-ethyl-10-methoxy-20-deoxyaminocamptothecin Et-Me-deoxyamino-C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
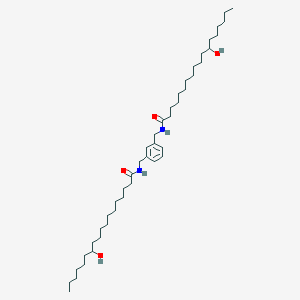
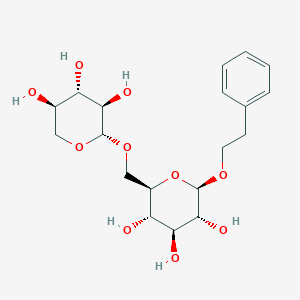
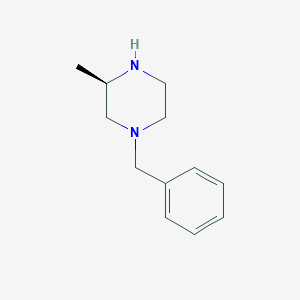
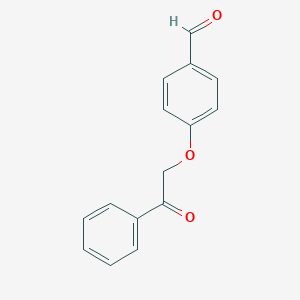
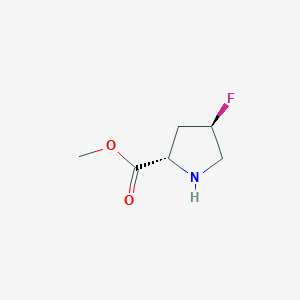
![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)
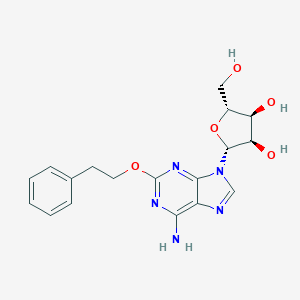
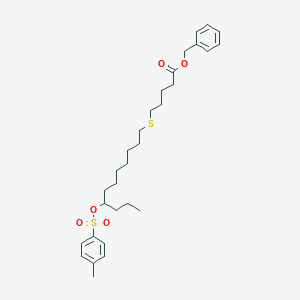
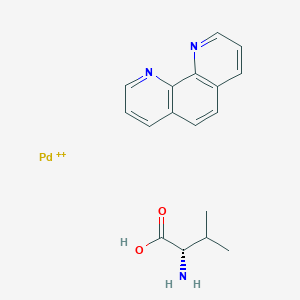
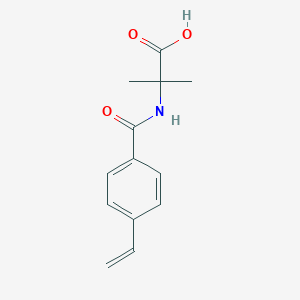
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
